(2-Propyl-phenyl)-hydrazine hydrochloride
Description
Contextualization of Arylhydrazine Derivatives in Modern Synthetic Methodologies
Arylhydrazines are highly valued in organic chemistry for their role in synthesizing a variety of biologically active molecules. rdd.edu.iq They are fundamental precursors for creating heterocyclic structures such as indoles, pyrazoles, and indazoles, which are prevalent in many pharmaceutical agents. rdd.edu.iqpharmaffiliates.com In recent years, arylhydrazines have also gained prominence as arylating agents in oxidative cross-coupling reactions, offering an environmentally friendly alternative as they produce only nitrogen gas and water as byproducts. rdd.edu.iq Their utility extends to direct C-H arylation of arenes and heteroarenes, further highlighting their importance in contemporary synthetic strategies. rdd.edu.iq
The hydrochloride salt form, as seen in (2-Propyl-phenyl)-hydrazine hydrochloride, enhances the stability of the compound, making it easier to handle and store compared to the free base. chemicalbook.com This increased stability is a significant practical advantage in a laboratory setting. For use in synthesis, the free hydrazine (B178648) can be generated in situ, often by the addition of a mild base. chemicalbook.com
Historical and Conceptual Evolution of Arylhydrazine Chemistry and its Analogues
The journey of arylhydrazine chemistry began in 1875 with the German chemist Emil Fischer, who first synthesized phenylhydrazine (B124118). jk-sci.com This discovery was a landmark in organic chemistry, and Fischer himself utilized phenylhydrazine to elucidate the structures of carbohydrates, a monumental task that contributed to his Nobel Prize in Chemistry in 1902. researchgate.net Historically, phenylhydrazine and its derivatives like 2,4-dinitrophenylhydrazine (B122626) were instrumental in analytical chemistry for the detection and identification of compounds containing carbonyl groups. researchgate.net
The conceptual evolution of arylhydrazine chemistry has seen these compounds transition from analytical reagents to indispensable synthetic building blocks. chemicalbook.com The development of new synthetic methods, including palladium-catalyzed cross-coupling reactions, has expanded the scope of what can be achieved with arylhydrazines. wikipedia.org These modern techniques allow for the efficient formation of carbon-nitrogen bonds under mild conditions, further cementing the role of arylhydrazine derivatives in the synthesis of complex organic molecules. slideshare.net
Significance of this compound as a Versatile Synthetic Building Block
The significance of this compound as a versatile synthetic building block is prominently demonstrated by its role as a key precursor in the synthesis of various indole (B1671886) derivatives, most notably in the creation of non-steroidal anti-inflammatory drugs (NSAIDs) analogous to Etodolac. pharmaffiliates.comresearchgate.net The Fischer indole synthesis, a reaction discovered by Emil Fischer in 1883, is a classic and widely used method for constructing the indole ring system from an arylhydrazine and a ketone or aldehyde under acidic conditions. wikipedia.orgnih.gov
The 2-propyl substituent on the phenyl ring of this compound plays a crucial role in determining the structure of the final indole product. In the synthesis of Etodolac and its analogs, the alkyl group at the 2-position of the phenylhydrazine directs the cyclization to form a 7-alkyl-substituted indole. This specific substitution pattern is often essential for the biological activity of the target molecule.
A well-documented example that illustrates the utility of a closely related analogue is the synthesis of 7-ethyltryptophol, a key intermediate for Etodolac, from (2-ethylphenyl)hydrazine (B189390) hydrochloride. slideshare.net In this process, the arylhydrazine is reacted with 2,3-dihydrofuran (B140613) in the presence of an acid catalyst, such as sulfuric acid, in a suitable solvent system. slideshare.net This reaction proceeds through the classical Fischer indole synthesis mechanism, which involves the formation of a hydrazone intermediate, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent cyclization to yield the indole core. wikipedia.orgnih.gov
The reaction conditions for the Fischer indole synthesis can be optimized to achieve high yields, as demonstrated in the synthesis of 7-ethyltryptophol. The choice of acid catalyst and solvent are critical factors influencing the reaction's efficiency. slideshare.net
Table 1: Representative Reaction Conditions for the Fischer Indole Synthesis of a 7-Alkyltryptophol
| Arylhydrazine Reactant | Carbonyl Reactant | Catalyst | Solvent | Temperature | Yield |
| (2-ethylphenyl)hydrazine hydrochloride | 2,3-dihydrofuran | H₂SO₄ | N,N-dimethylacetamide/H₂O | 80°C | 69% |
This data is based on the synthesis of the ethyl analog, 7-ethyltryptophol, and is illustrative of the synthetic utility of 2-alkylphenylhydrazine hydrochlorides.
The successful and scalable synthesis of such key intermediates underscores the importance of this compound and its analogs as indispensable tools in medicinal chemistry and the broader field of organic synthesis. The ability to readily access complex and biologically active molecules through well-established and efficient reactions like the Fischer indole synthesis ensures the continued relevance of these versatile building blocks in advanced research and development.
Structure
3D Structure of Parent
Properties
CAS No. |
58928-83-9 |
|---|---|
Molecular Formula |
C9H15ClN2 |
Molecular Weight |
186.68 g/mol |
IUPAC Name |
(2-propylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C9H14N2.ClH/c1-2-5-8-6-3-4-7-9(8)11-10;/h3-4,6-7,11H,2,5,10H2,1H3;1H |
InChI Key |
BXZZKEYUVFYWGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC=C1NN.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Propyl Phenyl Hydrazine Hydrochloride
Established Synthetic Routes to Arylhydrazine Hydrochlorides
Traditional methods for synthesizing arylhydrazine hydrochlorides have been well-documented and are foundational in organic chemistry. These routes typically involve the transformation of aniline derivatives or the direct introduction of a hydrazine (B178648) moiety onto an aromatic ring.
A prevalent method for the preparation of arylhydrazines involves the reduction of diazonium salts, which are themselves derived from the corresponding anilines. semanticscholar.orgnih.gov This multi-step process begins with the diazotization of an aniline, such as 2-propylaniline, using sodium nitrite in the presence of a strong mineral acid like hydrochloric acid at low temperatures. guidechem.comprepchem.com The resulting diazonium salt is a highly reactive intermediate.
Table 1: Comparison of Reducing Agents for Diazonium Salts
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Stannous Chloride (SnCl₂) | Concentrated HCl, Low Temp. | High yields, direct precipitation of hydrochloride salt. | Use of a heavy metal reagent. |
| Sodium Sulfite (B76179) (Na₂SO₃) | Aqueous solution, followed by acid hydrolysis. | Avoids heavy metals. | May involve an additional hydrolysis step. |
| Zinc Dust | Acetic acid | Effective for some substrates. | Can lead to over-reduction if not controlled. |
Direct methods to form the aryl-N bond represent an attractive alternative to the classical diazotization-reduction sequence. Transition-metal-catalyzed cross-coupling reactions, particularly those developed within the framework of Buchwald-Hartwig amination, have emerged as powerful tools for this purpose. semanticscholar.org These reactions enable the direct coupling of an aryl halide (e.g., 2-propyl-1-chlorobenzene or 2-propyl-1-bromobenzene) with hydrazine or a protected hydrazine equivalent. nih.gov
Palladium-catalyzed systems are frequently employed for this transformation. semanticscholar.orgnih.gov The choice of ligand is crucial for achieving high selectivity for the desired monoarylated hydrazine product, preventing the formation of diarylated byproducts. semanticscholar.orgnih.gov The reaction typically requires a base, and recent advancements have enabled the use of simple, inexpensive bases like potassium hydroxide, making the process more industrially viable. nih.gov Once the free base of (2-propyl-phenyl)-hydrazine is formed, it can be readily converted to the stable hydrochloride salt by treatment with hydrochloric acid. This approach is often hampered by the reducing nature of hydrazine, which can deactivate the catalyst, and the potential for multiple arylations on the hydrazine molecule. semanticscholar.orgnih.gov
The most general and widely applied strategy for preparing substituted hydrazine hydrochlorides, including the 2-propyl derivative, is the diazotization of the corresponding substituted aniline followed by reduction. google.com This method offers versatility as a wide range of substituted anilines are commercially available or readily synthesized.
For the synthesis of (2-Propyl-phenyl)-hydrazine hydrochloride, the process would commence with 2-propylaniline. A closely related synthesis, that of 2-ethylphenylhydrazine hydrochloride, provides a clear procedural example. prepchem.com In this synthesis, 2-ethylaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then reduced in situ with a solution of stannous chloride in hydrochloric acid. prepchem.com The product, 2-ethylphenylhydrazine hydrochloride, precipitates from the reaction mixture and can be collected and purified by recrystallization. prepchem.com This robust and scalable procedure is adaptable to a variety of substituted anilines, making it a cornerstone in the synthesis of this class of compounds.
Advanced Synthetic Strategies and Catalytic Considerations
Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally friendly methods. In the context of arylhydrazine synthesis, this translates to exploring novel catalytic systems that avoid toxic metals and utilize greener reaction media.
In recent years, there has been a significant push towards developing metal-free synthetic methodologies to reduce costs and environmental impact. Arylhydrazines have been utilized as precursors to generate aryl radicals under metal-free conditions, which can then participate in C-C or C-heteroatom bond-forming reactions. researchgate.netnih.gov For instance, heating arylhydrazine hydrochlorides in the presence of a base under air can generate aryl radicals. researchgate.net While this demonstrates the reactivity of arylhydrazines, direct metal-free synthesis of the arylhydrazine itself is less common.
Organocatalysis, which uses small organic molecules to accelerate chemical reactions, offers another avenue. N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts, typically generated from the deprotonation of precursor azolium salts. mdpi.com While often used in reactions that consume arylhydrazines to form other products like arylhydrazones, the principles of organocatalysis could potentially be applied to the synthesis of the arylhydrazine itself. prezi.comorganic-chemistry.org For example, organocatalytic systems could be envisioned to mediate the coupling of an activated aromatic substrate with a nitrogen source. Asymmetric organocatalysis has also been employed in reactions where arylhydrazines act as nucleophiles, highlighting the broad utility of these reagents in modern synthesis. snnu.edu.cn
The principles of green chemistry encourage the use of less hazardous solvents and reaction conditions. Ionic liquids (ILs), which are salts with melting points below 100 °C, have gained attention as environmentally benign alternatives to volatile organic compounds (VOCs). eurekaselect.com Their unique properties, such as low volatility, high thermal stability, and tunable solvent power, make them attractive media for organic synthesis. eurekaselect.comnih.gov
In the context of synthesizing this compound, ionic liquids could serve multiple roles. They can act as solvents, replacing traditional organic solvents and potentially enhancing reaction rates and selectivity. eurekaselect.com Furthermore, task-specific ionic liquids can be designed to also function as catalysts. nih.gov For example, basic ionic liquids have been shown to effectively catalyze condensation reactions. nih.gov The synthesis of hydrazones, which are derivatives of hydrazines, has been successfully carried out in ionic liquids. nih.gov This suggests that the synthesis of the parent hydrazine could also be adapted to these green solvent systems, potentially simplifying product isolation and enabling catalyst recycling.
Table 2: Overview of Synthetic Approaches
| Synthetic Strategy | Key Features | Catalysts/Reagents | Environmental Considerations |
| Reductive Transformation | Classic, versatile, starts from anilines. | NaNO₂, HCl, SnCl₂/Na₂SO₃ | Use of strong acids, potential for metal waste (SnCl₂). |
| Direct Hydrazination | Fewer steps, couples aryl halides with hydrazine. | Palladium complexes, ligands, base. | Use of transition metals, requires careful ligand selection. semanticscholar.orgnih.gov |
| Metal-Free/Organocatalysis | Avoids transition metals, potentially milder conditions. | Bases, organic catalysts (e.g., NHCs). | Reduced metal contamination, aligns with green chemistry principles. researchgate.netnih.govmdpi.com |
| Ionic Liquid Media | Green solvent alternative, potential for catalyst recycling. | Ionic liquids (as solvent and/or catalyst). | Low volatility reduces air pollution, potential for reusability. eurekaselect.comnih.gov |
Process Optimization and Scalability Studies for this compound Production
The industrial synthesis of this compound is centered around maximizing yield and purity while ensuring a safe and economically viable process. Process optimization efforts are largely directed at the critical stages of diazotization and reduction, with a growing emphasis on shifting from traditional batch processing to more efficient continuous flow methodologies.
Following the formation of the diazonium salt, the subsequent reduction to the hydrazine is a crucial step that dictates the final product quality. Various reducing agents can be employed, with sodium sulfite and stannous chloride being common choices. The selection of the reducing agent and the optimization of reaction conditions, such as pH and temperature, are critical for achieving high conversion rates and minimizing impurities.
Transition to Continuous Flow Synthesis
A significant advancement in the production of substituted phenylhydrazines is the adoption of continuous flow reactors. guidechem.com This technology offers several advantages over traditional batch methods, particularly in handling hazardous intermediates like diazonium salts. guidechem.com By conducting the reaction in a continuous stream within a microreactor, the volume of the unstable diazonium intermediate at any given time is minimized, significantly enhancing the safety profile of the process. guidechem.com
Key Parameters for Optimization and Scale-Up
Several key parameters must be carefully optimized to ensure a robust and scalable synthesis of this compound. These include:
Molar Ratios of Reactants: The precise stoichiometry of 2-propylaniline, acid, and sodium nitrite in the diazotization step, as well as the ratio of the diazonium salt to the reducing agent in the subsequent step, must be fine-tuned to maximize yield and minimize byproduct formation.
Temperature Control: Strict temperature control throughout the process is crucial, especially during the exothermic diazotization reaction, to prevent degradation of the thermally sensitive diazonium salt.
pH Management: The pH of the reaction medium can significantly influence the stability of the diazonium salt and the efficiency of the reduction step. Careful control of pH is therefore essential for optimal performance.
Mixing Efficiency: Efficient mixing is necessary to ensure uniform reaction conditions and prevent localized "hot spots" that could lead to decomposition. This is particularly important in large-scale batch reactors.
Residence Time (in Continuous Flow): In a continuous flow setup, the residence time of the reactants in the reactor directly impacts the extent of reaction and must be optimized to achieve complete conversion.
The table below outlines hypothetical process parameters for the synthesis of this compound, drawing parallels from established procedures for similar compounds.
| Parameter | Diazotization | Reduction (Batch) | Reduction (Continuous Flow) |
| Starting Material | 2-Propylaniline | (2-Propyl-phenyl)-diazonium salt | (2-Propyl-phenyl)-diazonium salt |
| Reagents | Hydrochloric Acid, Sodium Nitrite | Sodium Sulfite or Stannous Chloride | Sodium Sulfite |
| Temperature | 0 - 5 °C | 60 - 80 °C | 70 - 90 °C |
| Reaction Time | 30 - 60 minutes | 2 - 4 hours | < 30 minutes (residence time) |
| Control Focus | Temperature, Rate of Nitrite Addition | pH, Temperature | Flow Rate, Temperature |
Scalability Considerations
Scaling up the production of this compound from the laboratory to an industrial scale presents several challenges. In batch processing, ensuring efficient heat removal and uniform mixing becomes increasingly difficult as the reactor volume increases. The potential for thermal runaway during the diazotization step is a significant safety concern that must be addressed through robust engineering controls.
Continuous flow processing offers a more straightforward path to scalability. Instead of increasing the size of a single reactor (scaling-up), production capacity can be increased by operating the system for longer durations or by "numbering-up," which involves running multiple microreactors in parallel. guidechem.com This approach avoids many of the heat and mass transfer issues associated with large batch reactors and maintains the inherent safety advantages of the technology.
Chemical Reactivity and Transformation of 2 Propyl Phenyl Hydrazine Hydrochloride
Fundamental Reaction Pathways of the Hydrazine (B178648) Moiety
The chemical behavior of (2-Propyl-phenyl)-hydrazine is centered on the dual nucleophilic nature of its two nitrogen atoms and its capacity for redox chemistry.
The hydrazine group is characterized by its strong nucleophilicity, which is generally greater than that of corresponding amines. chemtube3d.com This enhanced reactivity, sometimes referred to as the alpha-effect, is attributed to the interaction between the lone pairs of electrons on the adjacent nitrogen atoms. nih.govresearchgate.net In (2-Propyl-phenyl)-hydrazine, the terminal nitrogen (β-nitrogen) is the primary site of nucleophilic attack. The electronic properties of the 2-propylphenyl group—an alkyl group that is weakly electron-donating—can slightly enhance the electron density on the hydrazine moiety, thereby subtly increasing its nucleophilicity compared to unsubstituted phenylhydrazine (B124118).
As the compound is supplied as a hydrochloride salt, it exists in a protonated state in the solid form. In solution, a protonation equilibrium is established. For the hydrazine to act as a nucleophile, it must be in its free base form. Therefore, reactions are often carried out in the presence of a base or in a solvent system that facilitates deprotonation to liberate the neutral, more nucleophilic hydrazine species.
| Property | Description | Influence of (2-Propyl-phenyl) Group |
| Nucleophilicity | The hydrazine moiety is a strong nucleophile due to the alpha-effect. chemtube3d.comnih.govresearchgate.net | The 2-propyl group is electron-donating, potentially increasing nucleophilicity. However, its ortho position may introduce steric hindrance, affecting reaction rates with bulky electrophiles. |
| Basicity | Hydrazines are basic compounds capable of accepting protons. | The electron-donating propyl group slightly increases basicity compared to phenylhydrazine. |
| Protonation | As a hydrochloride salt, the hydrazine is protonated, rendering it non-nucleophilic. | Deprotonation by a base is required to generate the active nucleophile for subsequent reactions. |
While primarily known for its nucleophilicity, the hydrazine moiety can also undergo activation to react with nucleophiles. This typically occurs through oxidation. nih.govacs.org Oxidation of substituted hydrazines can generate highly reactive diazene (B1210634) intermediates, which can then participate in various transformations. For instance, enzymatic or chemical oxidation can lead to the formation of radicals or electrophilic species that can covalently modify other molecules. nih.govacs.org
Coordination to metal centers can also activate the hydrazine group. Electron-rich transition metals can coordinate to the nitrogen atoms, facilitating processes like N-H bond cleavage or reductive cleavage of the N-N bond, leading to the formation of amido or imido complexes. nih.govrsc.org These activated species can then engage in further reactions, such as N-N bond formation or coupling with other substrates. nih.gov
Condensation Reactions for Hydrazone and Related Imine Formation
One of the most fundamental and widely utilized reactions of (2-Propyl-phenyl)-hydrazine is its condensation with carbonyl compounds to form hydrazones.
(2-Propyl-phenyl)-hydrazine reacts readily with aldehydes and ketones in a condensation reaction to yield the corresponding (2-Propyl-phenyl)-hydrazones. researchgate.netresearchgate.net This reaction typically proceeds under acidic catalysis, which activates the carbonyl group for nucleophilic attack by the hydrazine. researchgate.netyoutube.com The initial addition step forms a carbinolamine intermediate, which then dehydrates to produce the stable C=N double bond of the hydrazone.
These hydrazones are not merely final products; they are crucial, stable intermediates in many significant organic transformations. chemiis.com For example, they are the key intermediates in the Wolff-Kishner reduction, which converts a carbonyl group into a methylene group, and the Fischer indole (B1671886) synthesis, a powerful method for constructing indole rings. libretexts.orgresearchgate.net
Table 1: Examples of Hydrazone Formation with (2-Propyl-phenyl)-hydrazine
| Carbonyl Reactant | Product | Reaction Conditions |
| Acetophenone | 1-(2-Propyl-phenyl)-2-(1-phenylethylidene)hydrazine | Acid catalyst (e.g., acetic acid), reflux in ethanol |
| Cyclohexanone | 1-(Cyclohexylidene)-2-(2-propyl-phenyl)hydrazine | Acid catalyst, ethanol, room temperature researchgate.net |
| Benzaldehyde | 1-(Benzylidene)-2-(2-propyl-phenyl)hydrazine | Glacial acetic acid, reflux scirp.org |
Chemoselectivity is a key consideration in condensation reactions, especially when the carbonyl compound or the hydrazine contains other reactive functional groups. The reaction conditions can be optimized to ensure selective formation of the hydrazone. For instance, conducting the reaction under mild acidic conditions (pH 4-5) favors hydrazone formation over other potential side reactions. nih.gov This pH range is optimal for activating the carbonyl group without excessively protonating the hydrazine, which would render it non-nucleophilic. nih.gov
Stereoselectivity in these processes primarily relates to the geometry of the C=N double bond, which can form as a mixture of E and Z isomers. chemtube3d.com The ratio of these isomers is dependent on the steric bulk of the substituents on both the carbonyl carbon and the hydrazine nitrogen. Furthermore, chiral hydrazones, derived from chiral ketones or hydrazines with chiral auxiliaries, are pivotal in stereoselective synthesis. The pre-existing chirality can direct the stereochemical outcome of subsequent reactions, such as the alkylation of the α-carbon, by controlling the facial selectivity of the electrophilic attack on the corresponding azaenolate intermediate. acs.org
Cyclization Reactions for Heterocyclic Scaffolds
Substituted hydrazines like (2-Propyl-phenyl)-hydrazine hydrochloride are indispensable precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The ability of the N-N unit to be incorporated into a ring system makes it a powerful tool for medicinal and materials chemistry. researchgate.net
The most prominent application is in the synthesis of pyrazoles. The reaction of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent is a classic and reliable method for constructing the pyrazole (B372694) ring. hilarispublisher.com For example, (2-Propyl-phenyl)-hydrazine can react with a β-diketone, such as acetylacetone, to form a 1-(2-propylphenyl)-3,5-dimethyl-1H-pyrazole. This reaction proceeds through an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration. nih.gov
Another critical application is the Fischer indole synthesis, where a phenylhydrazone is treated with an acid catalyst (such as polyphosphoric acid or a Lewis acid) to form an indole. The (2-Propyl-phenyl)-hydrazone derived from a ketone like cyclohexanone can be cyclized to form a tetrahydrocarbazole derivative. researchgate.net
Table 2: Heterocyclic Scaffolds from (2-Propyl-phenyl)-hydrazine
| Reagent(s) | Heterocyclic Product | Reaction Type |
| 1,3-Diketone (e.g., Acetylacetone) | 1,3,5-Trisubstituted Pyrazole | Knorr Pyrazole Synthesis hilarispublisher.com |
| α,β-Unsaturated Ketone (Chalcone) | Pyrazoline, then Pyrazole | Michael Addition-Cyclization nih.gov |
| Ketone (e.g., Cyclohexanone) followed by acid | Substituted Indole (Tetrahydrocarbazole) | Fischer Indole Synthesis researchgate.net |
| Dicarbonyl 1,2,3-triazoles | 1,2,3-Triazolo[4,5-d]pyridazines | Condensation-Cyclization mdpi.com |
Pyrazole Ring Formation and Regioselectivity through Cyclocondensation Pathways
The synthesis of pyrazoles, a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms, is a prominent application of this compound. The primary route involves the cyclocondensation reaction with 1,3-difunctional compounds, most notably 1,3-diketones and α,β-unsaturated carbonyl compounds. mdpi.com
The reaction with a 1,3-dicarbonyl compound, known as the Knorr pyrazole synthesis, is a direct and efficient method. beilstein-journals.org When an unsymmetrical 1,3-diketone is used, the reaction with (2-Propyl-phenyl)-hydrazine can theoretically yield two different regioisomers. The regioselectivity of this condensation is influenced by several factors, including the steric and electronic properties of the substituents on both the diketone and the hydrazine, as well as the reaction conditions such as solvent and catalyst. mdpi.comnih.gov For instance, the cyclocondensation of aryl hydrazine hydrochlorides with 1,3-diketones in aprotic dipolar solvents like N,N-dimethylacetamide has been shown to provide better yields and regioselectivity compared to reactions in protic solvents like ethanol. mdpi.comnih.gov The steric hindrance from the ortho-propyl group on the phenyl ring of this compound can significantly direct the condensation to favor the formation of one regioisomer over the other.
Another pathway involves the reaction with α,β-unsaturated ketones (chalcones). This reaction typically proceeds through a Michael addition of the hydrazine to the enone system, followed by intramolecular cyclization and subsequent oxidation or elimination to form the aromatic pyrazole ring. nih.gov
The table below illustrates potential cyclocondensation reactions for pyrazole synthesis.
| Reactant A | Reactant B | Product Class | Key Observations |
| This compound | Acetylacetone (a 1,3-diketone) | 1-(2-Propylphenyl)-3,5-dimethyl-1H-pyrazole | Direct condensation, typically high yield. |
| This compound | Benzoylacetone (an unsymmetrical 1,3-diketone) | Regioisomeric 1-(2-propylphenyl)-3-methyl-5-phenyl-1H-pyrazoles | Regioselectivity is dependent on reaction conditions; steric hindrance from the propyl group influences the outcome. nih.gov |
| This compound | 4-Phenyl-3-buten-2-one (a chalcone) | 1-(2-Propylphenyl)-5-methyl-3-phenyl-4,5-dihydro-1H-pyrazole (Pyrazoline) | The initial product is a pyrazoline, which can be oxidized to the corresponding pyrazole. |
Fischer Indole Synthesis for Substituted Indole and Carbazole Derivatives
The Fischer indole synthesis is a cornerstone reaction in organic chemistry for preparing indoles and remains one of the most significant applications of arylhydrazines like this compound. wikipedia.orgthermofisher.com This acid-catalyzed reaction involves the condensation of an arylhydrazine with an aldehyde or a ketone to form an arylhydrazone intermediate. wikipedia.orgnih.gov This intermediate, upon heating in the presence of an acid catalyst, undergoes a thermofisher.comthermofisher.com-sigmatropic rearrangement followed by the elimination of ammonia to yield the aromatic indole ring. wikipedia.orgnih.gov
The choice of catalyst is crucial, with both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) being effective. wikipedia.orgnih.gov The reaction can be performed as a one-pot synthesis without the need to isolate the intermediate hydrazone. thermofisher.comnih.gov
The substitution pattern on the final indole is determined by the starting carbonyl compound and the arylhydrazine. Using this compound with various ketones leads to indoles with a propyl group at the 7-position. When an unsymmetrical ketone is used, two regioisomeric indoles can be formed, with the selectivity depending on the reaction's acidity and steric factors. thermofisher.com
Furthermore, this synthetic strategy can be extended to the synthesis of carbazoles, which are tricyclic aromatic structures. This is typically achieved by using cyclic ketones, such as cyclohexanone derivatives, which upon reaction with this compound, lead to the formation of tetrahydrocarbazoles that can be subsequently aromatized. Aryl hydrazides have also been used as surrogates for aryl hydrazines in the synthesis of N-Cbz-carbazoles. organic-chemistry.org
| Carbonyl Compound | Product Class | Resulting Substitution Pattern |
| Acetone | Substituted Indole | 2,3-Dimethyl-7-propyl-1H-indole |
| Cyclohexanone | Substituted Tetrahydrocarbazole | 8-Propyl-1,2,3,4-tetrahydro-9H-carbazole |
| Propiophenone | Substituted Indole | 2-Methyl-3-phenyl-7-propyl-1H-indole |
Triazole and Other Nitrogen-Containing Heterocycle Synthesis
Beyond pyrazoles and indoles, this compound serves as a building block for other nitrogen-containing heterocycles, including triazoles. mdpi.com Triazoles are five-membered rings containing three nitrogen atoms.
The synthesis of 1,2,3-triazoles can be achieved through various routes. One method involves the Boulton-Katritzky rearrangement of hydrazones derived from certain heterocyclic systems. beilstein-journals.org For instance, the reaction of (2-Propyl-phenyl)-hydrazine with a suitable precursor can form a hydrazone that rearranges under basic or acidic conditions to yield a substituted 1,2,3-triazole. beilstein-journals.org
The synthesis of 1,2,4-triazoles can also involve hydrazine derivatives. For example, the reaction of amidrazones (derived from hydrazines) with cyclic ketones can produce spiro-type 1,2,4-triazoles. nih.gov Another pathway involves the reaction of hydrazides with thioamides or the cyclization of N-acylamidrazones. While these methods are general, this compound can be readily converted into the necessary intermediates for these syntheses.
The versatility of the hydrazine functional group allows it to be incorporated into a wide array of heterocyclic frameworks, making it a valuable precursor in medicinal and materials chemistry. mdpi.comnih.gov
Mechanistic Aspects of Intramolecular Cyclization Reactions
The formation of heterocyclic rings from this compound is governed by specific reaction mechanisms.
In the Fischer Indole Synthesis , the key mechanistic step is a thermofisher.comthermofisher.com-sigmatropic rearrangement of the protonated ene-hydrazine tautomer of the initially formed hydrazone. wikipedia.orgnih.gov This concerted pericyclic reaction involves the reorganization of six electrons over a six-atom cyclic transition state. This rearrangement breaks the N-N bond and forms a new C-C bond between the aromatic ring and the former carbonyl carbon. The subsequent steps involve the formation of a diimine intermediate, which then undergoes intramolecular cyclization to form an aminal. The final step is the acid-catalyzed elimination of an ammonia molecule, which drives the reaction towards the formation of the stable, aromatic indole ring. wikipedia.org
For Pyrazole Synthesis from 1,3-diketones, the mechanism involves a double condensation reaction. Initially, one of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups, forming a hemiaminal which then dehydrates to a hydrazone intermediate. Subsequently, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the remaining carbonyl group. A final dehydration step then yields the aromatic pyrazole ring. The regioselectivity is determined at the first step, where the initial nucleophilic attack occurs at the more electrophilic or less sterically hindered carbonyl carbon.
Oxidation-Reduction Chemistry and Derivatization via Nitrogen Atom Transformations
The hydrazine moiety in (2-Propyl-phenyl)-hydrazine is redox-active. Hydrazine and its derivatives are well-known reducing agents, with their reactivity stemming from the thermodynamic stability of dinitrogen (N₂), which is often a final product of their oxidation. organicchemistrydata.orgresearchgate.net
As a reducing agent, hydrazine derivatives are famously used in the Wolff-Kishner reduction , which converts the carbonyl group of aldehydes and ketones into a methylene (CH₂) group under harsh basic conditions. organicchemistrydata.org While the parent reaction uses hydrazine hydrate, derivatives can be employed in related transformations. For example, tosylhydrazones, formed from the condensation of a ketone with tosylhydrazine, can be reduced under much milder conditions using reagents like sodium borohydride. organicchemistrydata.org
Conversely, (2-Propyl-phenyl)-hydrazine can be oxidized. The oxidation of phenylhydrazines can lead to various products depending on the oxidant and reaction conditions. Strong oxidizing agents can cleave the N-N bond. For example, the oxidation of aldehyde N,N-disubstituted hydrazones with lead tetra-acetate has been shown to proceed via carbon-nitrogen bond cleavage. rsc.org The oxidation of phenylhydrazine itself with oxidants like Thallium(III) has been studied, and the reaction is sensitive to polar effects from substituents on the phenyl ring. scispace.com The nitrogen atoms can be transformed into diazonium species or can be involved in the formation of azo compounds. These transformations allow for further derivatization, expanding the synthetic utility of the parent hydrazine compound.
Derivatization Strategies and Analogues of 2 Propyl Phenyl Hydrazine Hydrochloride
N-Substitution and N-Functionalization of the Hydrazine (B178648) Moiety
The hydrazine group, characterized by its two nitrogen atoms with lone pairs of electrons, is a key site for chemical modification. N-substitution and N-functionalization reactions allow for the introduction of various organic groups, leading to a diverse range of derivatives.
The nitrogen atoms of the hydrazine moiety in (2-Propyl-phenyl)-hydrazine can be readily alkylated or acylated to introduce new substituents.
N-Alkylation: Direct alkylation of arylhydrazines can be achieved using various alkylating agents such as alkyl halides. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the hydrazine attacks the electrophilic carbon of the alkyl halide. The regioselectivity of the alkylation (i.e., which nitrogen atom is alkylated) can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the alkylating agent. To achieve selective alkylation, protecting group strategies are often employed. For instance, one nitrogen atom can be protected to direct the alkylation to the other nitrogen. wikipedia.org
N-Acylation: Acylation of (2-Propyl-phenyl)-hydrazine hydrochloride can be accomplished using acylating agents like acid chlorides or anhydrides. This reaction leads to the formation of N-acylhydrazides. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid and the acid generated during the reaction. The choice of solvent and temperature can influence the reaction rate and yield. The synthesis of hydrazides from the reaction of hydrazine with acyl chlorides is a well-established method, though it can sometimes be complicated by the formation of 1,2-diacylhydrazines. orgsyn.org
| Reagent Type | Example Reagent | Product Type |
| Alkyl Halide | Iodomethane | N-Methyl-(2-propyl-phenyl)-hydrazine |
| Acid Chloride | Acetyl chloride | N'-acetyl-N-(2-propyl-phenyl)-hydrazine |
| Anhydride | Acetic anhydride | N'-acetyl-N-(2-propyl-phenyl)-hydrazine |
This table presents representative examples of reactants and the expected product types from N-substitution and N-functionalization reactions of (2-Propyl-phenyl)-hydrazine.
One of the most common derivatization strategies for hydrazines is the formation of Schiff bases, also known as hydrazones, through condensation with aldehydes and ketones. wikipedia.orgwuxiapptec.com This reaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov The reaction is typically acid-catalyzed. nih.gov
The reaction of this compound with a variety of aromatic aldehydes results in the formation of the corresponding (2-Propyl-phenyl)-hydrazones. These products are characterized by the presence of a C=N-NH-Ar moiety. The physical and chemical properties of the resulting Schiff bases can be tuned by varying the substituents on the aromatic aldehyde.
| Aldehyde | Product (Schiff Base) |
| Benzaldehyde | 1-Benzylidene-2-(2-propyl-phenyl)-hydrazine |
| 4-Chlorobenzaldehyde | 1-(4-Chlorobenzylidene)-2-(2-propyl-phenyl)-hydrazine |
| 4-Methoxybenzaldehyde | 1-(4-Methoxybenzylidene)-2-(2-propyl-phenyl)-hydrazine |
This interactive table showcases the expected Schiff base products from the reaction of (2-Propyl-phenyl)-hydrazine with different substituted benzaldehydes.
Functionalization of the Phenyl Ring System
The phenyl ring of (2-Propyl-phenyl)-hydrazine is susceptible to electrophilic aromatic substitution (SEAr) reactions, allowing for the introduction of various functional groups onto the aromatic core. The position of the incoming electrophile is directed by the existing substituents: the 2-propyl group and the hydrazine group (-NHNH2).
Both the alkyl group (propyl) and the hydrazine group are activating and ortho-, para-directing. organic-chemistry.orgacs.org The hydrazine group, being an amino derivative, is a strong activating group. The propyl group is a weak activating group. In cases of multiple activating groups, the stronger activator generally controls the position of substitution. Therefore, the incoming electrophile will preferentially substitute at the positions ortho and para to the hydrazine group. Given that the propyl group is at the 2-position, the likely positions for substitution are the 4- and 6-positions.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br2 or Cl2 in the presence of a Lewis acid catalyst. Direct halogenation of anilines, which are structurally similar to arylhydrazines, can be achieved with high regioselectivity. beilstein-journals.org
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. The nitration of anilines can be complex, as the strongly acidic conditions can protonate the amino group, converting it into a deactivating, meta-directing group. youtube.com To achieve para-substitution, the amino group is often first protected by acetylation. youtube.com
| Reaction | Reagents | Major Product(s) |
| Bromination | Br2, FeBr3 | (4-Bromo-2-propyl-phenyl)-hydrazine |
| Nitration (with protection) | 1. Acetic anhydride2. HNO3, H2SO43. H3O+ | (4-Nitro-2-propyl-phenyl)-hydrazine |
This table outlines the expected major products from the functionalization of the phenyl ring of (2-Propyl-phenyl)-hydrazine through electrophilic aromatic substitution reactions.
Design and Synthesis of Complex Multi-substituted Analogues
This compound serves as a valuable building block in multi-component reactions for the synthesis of complex heterocyclic structures, most notably pyrazoles. The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and versatile method for pyrazole (B372694) synthesis, often referred to as the Knorr pyrazole synthesis. mdpi.comnih.govmdpi.com
This reaction proceeds through a condensation-cyclization sequence. By using (2-Propyl-phenyl)-hydrazine and a variety of substituted 1,3-dicarbonyl compounds, a library of multi-substituted pyrazole analogues can be generated. The substituents on the resulting pyrazole ring are determined by the R groups on the 1,3-dicarbonyl compound. Multi-component reactions, which involve combining three or more reactants in a single step, offer an efficient route to complex molecules. nih.govnih.gov
| 1,3-Dicarbonyl Compound | Resulting Pyrazole Analogue |
| Acetylacetone | 3,5-Dimethyl-1-(2-propyl-phenyl)-1H-pyrazole |
| Ethyl acetoacetate | 3-Methyl-1-(2-propyl-phenyl)-1H-pyrazol-5(4H)-one |
| Dibenzoylmethane | 3,5-Diphenyl-1-(2-propyl-phenyl)-1H-pyrazole |
This table illustrates the synthesis of complex multi-substituted pyrazole analogues from (2-Propyl-phenyl)-hydrazine and various 1,3-dicarbonyl compounds.
Development of Chemically Modified Analogues for Specific Research Probes
The chemical modification of this compound can be strategically employed to create research probes with enhanced analytical performance. A common approach is the introduction of a chromophore or a fluorophore into the molecule, which facilitates its detection and quantification in analytical techniques like High-Performance Liquid Chromatography (HPLC). journalajacr.comresearchgate.net
Derivatization is a technique used to chemically modify a compound to make it more suitable for a particular analytical method. journalajacr.com For compounds that lack a strong UV-absorbing or fluorescent moiety, derivatization with a labeling reagent that contains a chromophore or fluorophore is essential for sensitive detection. journalajacr.comnih.gov
Hydrazines are known to react with various labeling reagents. For instance, dansyl hydrazine is a widely used fluorescent probe for derivatizing aldehydes and ketones. thermofisher.com Similarly, (2-Propyl-phenyl)-hydrazine can be reacted with reagents containing functionalities that react with the hydrazine group, thereby attaching a chromophoric or fluorophoric tag.
| Derivatizing Reagent | Type of Probe |
| Dansyl chloride | Fluorescent Probe |
| 2,4-Dinitrofluorobenzene (DNFB) | UV-Vis Chromophoric Probe |
| Fluorescein isothiocyanate (FITC) | Fluorescent Probe |
This table provides examples of derivatizing reagents that can be used to create chemically modified analogues of (2-Propyl-phenyl)-hydrazine for use as research probes with enhanced analytical performance.
Applications of 2 Propyl Phenyl Hydrazine Hydrochloride As a Synthetic Reagent
Precursor in the Construction of Complex Organic Architectures
The strategic importance of (2-Propyl-phenyl)-hydrazine hydrochloride is prominently demonstrated in its role as a key building block for synthesizing complex, biologically active molecules. Its structure allows for the introduction of the 2-propylphenyl group into larger scaffolds, influencing the final molecule's steric and electronic properties.
A significant application is in the synthesis of Etodolac , a non-steroidal anti-inflammatory drug (NSAID). Etodolac features a pyrano[3,4-b]indole core, and its synthesis classically involves a Fischer indole (B1671886) synthesis pathway. In this multi-step process, this compound is condensed with a suitable ketone, such as 4-(diethoxyacetyl)dihydrofuran-2(3H)-one, to form a hydrazone intermediate. This intermediate, upon treatment with an acid catalyst, undergoes the Fischer indolization reaction—a complex rearrangement involving a nih.govnih.gov-sigmatropic shift—to construct the crucial indole ring system of the Etodolac precursor. This application highlights the reagent's role in building intricate, fused heterocyclic systems that form the backbone of many pharmaceutical agents.
Beyond specific drug syntheses, aryl hydrazines and their derivatives are fundamental in creating other complex structures. For instance, related aryl hydrazides have been used in Fischer indolization reactions to produce N-Cbz-protected indoles and N-Cbz-carbazoles, demonstrating the broader utility of the hydrazine (B178648) functional group in assembling elaborate molecular frameworks. mdpi.com
Role in the Synthesis of Heterocyclic Frameworks (e.g., pyrazoles, indoles, triazoles)
Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. This compound serves as a critical nitrogen-containing synthon for a variety of these ring systems.
Pyrazoles: The most common application of this reagent is in the synthesis of substituted pyrazoles. Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, a core found in numerous pharmaceuticals like the COX-2 inhibitor Celecoxib. nih.gov The standard method involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. This compound reacts with various diketones, ketoesters, or α,β-unsaturated carbonyl compounds to yield 1-(2-propylphenyl)-substituted pyrazoles. nih.govnih.gov The reaction proceeds via the formation of a hydrazone, followed by an intramolecular cyclization and dehydration.
| Product Type | Reactants | Conditions | Reference |
| 1,3,5-Trisubstituted Pyrazoles | Aryl Hydrazine HCl, Metal-acetylacetonate | Microwave irradiation, DMSO | nih.gov |
| Pyrazole-5-carboxylates | Hydrazine HCl, β-ketoesters, Trichloroacetonitrile | Hydrolysis and subsequent reaction in TFE | nih.gov |
| Pyrano[2,3-c]pyrazoles | Hydrazine, β-ketoesters, Malononitrile, Aldehyde | One-pot, four-component reaction | nih.gov |
Indoles: As mentioned previously, the Fischer indole synthesis is a powerful method for creating indole rings. This compound is a suitable precursor for this reaction, leading to the formation of 7-propyl-substituted indoles. The reaction involves the acid-catalyzed rearrangement of an arylhydrazone formed from the hydrazine and an aldehyde or ketone. The position of the propyl group on the phenyl ring directs the cyclization to form the indole with the substituent at the 7-position, a valuable feature for tuning the biological activity of the resulting molecule. mdpi.com
Triazoles: While direct synthesis of triazoles from this compound is less commonly documented, hydrazines are fundamental precursors for certain triazole isomers, particularly 1,2,4-triazoles. The synthesis typically involves reacting the hydrazine or a derivative like an acylhydrazide with a compound containing a carbon-nitrogen multiple bond, such as a nitrile or an imidate. This forms an intermediate that cyclizes to the triazole ring. The versatility of the hydrazine moiety suggests its potential utility in combinatorial strategies aimed at producing libraries of substituted triazoles.
Utilization in the Development of Advanced Organic Materials (e.g., polymers, resins)
The application of this compound extends to the field of advanced materials, particularly in the functionalization of solid supports like resins. While the direct polymerization of this specific compound is not common, the aryl hydrazine moiety is used to create functionalized resins for applications in solid-phase organic synthesis (SPOS).
Aryl hydrazine resins are employed in the synthesis of complex molecules like peptide p-nitroanilides, which are useful substrates for studying protease activity. iris-biotech.de In this approach, the hydrazine group is anchored to a polymer backbone. A peptide chain can then be assembled on this solid support. Subsequent mild oxidation of the resin-bound peptide hydrazide yields a highly reactive acyl diazene (B1210634) intermediate, which can efficiently react with weak nucleophiles. iris-biotech.de
Furthermore, preloaded hydrazide resins are gaining traction as they facilitate greener and more convenient routes for producing peptide fragments. nih.gov These fragments, often in the form of peptide thioesters generated from the hydrazide, are crucial for methods like Native Chemical Ligation (NCL), which allows for the assembly of large proteins from smaller synthetic peptides. nih.gov This use of the hydrazine functional group on a solid support showcases its role in the development of sophisticated materials for biomedical research and drug discovery.
Catalytic and Stoichiometric Contributions in Cascade and Multi-component Reactions
This compound is an important participant in cascade and multi-component reactions (MCRs), which are highly efficient processes that form complex products in a single step from three or more reactants. windows.net In these reactions, the hydrazine typically acts as a key nucleophile that initiates a cascade of bond-forming events.
Its role is often stoichiometric, where it is fully incorporated into the final product. MCRs are a cornerstone of modern drug discovery, enabling the rapid synthesis of large libraries of diverse heterocyclic compounds for biological screening. windows.net For instance, four-component reactions involving an aryl hydrazine, an aldehyde, ethyl acetoacetate, and barbituric acid can produce complex fused heterocyclic systems like pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidines. nih.gov The reaction sequence often involves an initial Knoevenagel condensation or Michael addition, followed by the hydrazine participating in a cyclocondensation step to form a pyrazole (B372694) ring, which is then integrated into the final polycyclic architecture. nih.govnih.gov
The hydrochloride form of the reagent is advantageous for its stability and ease of use. In many protocols, it can be used directly, with the reaction medium or an added mild base neutralizing the HCl to release the reactive free hydrazine in situ. beilstein-journals.org This controlled release can be beneficial for managing the reactivity and selectivity of the transformation.
| Reaction Name | Components | Product | Key Features | Reference |
| Pyrazolo-pyranopyrimidine Synthesis | Hydrazine, Aryl Aldehyde, Ethyl Acetoacetate, Barbituric Acid | Pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine-diones | Four-component, one-pot synthesis of a complex fused heterocycle. | nih.gov |
| Pyrano[2,3-c]pyrazole Synthesis | Hydrazine, Malononitrile, Aldehyde, β-ketoester | Dihydropyrano[2,3-c]pyrazoles | Four-component reaction involving Knoevenagel condensation, Michael addition, and cyclization. | nih.gov |
| Substituted Pyrazole Synthesis | Hydrazine, Acid Chloride, Terminal Alkyne | 1,3,5-Trisubstituted Pyrazoles | Palladium-catalyzed three-component cascade reaction. | nih.gov |
Advanced Structural Characterization and Spectroscopic Probing in Research
X-ray Crystallographic Analysis of (2-Propyl-phenyl)-hydrazine hydrochloride Derivatives and Coordination Complexes
X-ray crystallography stands as a definitive method for determining the precise arrangement of atoms within a crystalline solid. For derivatives of (2-Propyl-phenyl)-hydrazine, such as phenylhydrazones and coordination complexes, this technique offers unparalleled detail regarding their solid-state structures.
Single-crystal X-ray diffraction studies on derivatives of phenylhydrazines, like pyrazolone phenylhydrazones, have successfully elucidated their molecular conformation in the solid state. For instance, the analysis of 4-propyl-5-methyl-2-phenyl-pyrazol-3-one-phenylhydrazone (Prmpp-Ph), a derivative of phenylhydrazine (B124118), revealed a triclinic crystal system with a P-1 space group. researchgate.net Such analyses provide precise bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional shape.
The way molecules arrange themselves within the crystal lattice, known as crystal packing, is also determined. This information is crucial for understanding physical properties like solubility, stability, and melting point. In the case of 2-[4-(2-methylpropyl)phenyl]-N′-[(1Z)-1-(thiophen-2-yl)ethylidene]propanehydrazide, another hydrazine (B178648) derivative, the crystal structure reveals a supramolecular architecture formed through specific intermolecular interactions. nih.gov
Below is a table summarizing representative crystallographic data for a related phenylhydrazone derivative.
| Parameter | 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone (Ampp-Ph) |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.345(2) |
| b (Å) | 10.567(3) |
| c (Å) | 11.234(3) |
| α (°) | 67.45(1) |
| β (°) | 70.23(1) |
| γ (°) | 88.99(1) |
| Volume (ų) | 862.1(4) |
| Z | 2 |
This data is for a related phenylhydrazone derivative and serves to illustrate the type of information obtained from X-ray crystallographic analysis. researchgate.net
Hydrogen bonds and other non-covalent interactions are critical forces that govern molecular assembly in the solid state. X-ray crystallography is instrumental in identifying and characterizing these networks. In many hydrazine derivatives, intermolecular N—H⋯O and N—H⋯S hydrogen bonds are observed, which can lead to the formation of distinct supramolecular structures like dimers or infinite chains. nih.govresearchgate.net For example, studies on phenylhydrazone Schiff bases have identified short intramolecular N—H⋯O hydrogen bonds. researchgate.net
The analysis of Hirshfeld surfaces, derived from crystallographic data, allows for the quantification of different intermolecular contacts. For one ibuprofen hydrazide derivative, two-dimensional fingerprint plots indicated that H⋯H (67.9%), C⋯H (13.7%), and O⋯H (7.3%) interactions were the major contributors to the crystal packing. nih.gov These detailed analyses of the intermolecular landscape are vital for crystal engineering and understanding the structure-property relationships of these materials.
Spectroscopic Techniques for Reaction Mechanistic Elucidation and Intermediate Characterization
Spectroscopic methods are powerful tools for probing the mechanistic pathways of reactions involving this compound and for identifying transient intermediates that may form.
In-situ vibrational spectroscopies, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow researchers to monitor chemical reactions in real-time. These techniques probe the vibrational modes of molecules, which are sensitive to changes in bonding and molecular structure. acs.orggywlxb.cn By tracking the appearance and disappearance of specific vibrational bands, one can follow the consumption of reactants, the formation of products, and the presence of any intermediate species.
For example, in studies of hydrazine (N₂H₄) under high pressure, Raman spectroscopy has been used to observe changes in the N-H and N-N stretching modes. researchgate.net These spectral shifts provide information on the strengthening or weakening of bonds and the restructuring of hydrogen-bonding networks during phase transitions. researchgate.net This approach can be applied to reactions involving this compound to understand bond dynamics during processes like oxidation, condensation, or decomposition. rsc.orgnih.gov
The table below lists typical vibrational modes for hydrazine, illustrating the type of information that can be monitored.
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
| ρ(NH₂) | 892 | NH₂ rocking motion |
| ν(N-N) | 1117 | N-N bond stretching |
| δ(NH₂) | 1607, 1664 | NH₂ bending (scissoring) motion |
| ν(NH) symmetric | 3167 | Symmetric stretching of N-H bonds |
| ν(NH) antisymmetric | 3305 | Antisymmetric stretching of N-H bonds |
Data is for the parent compound hydrazine and illustrates the fundamental vibrations that can be studied. researchgate.net
Advanced electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic structure of molecules. These techniques are particularly useful for studying compounds with aromatic rings and conjugated systems, where electronic transitions can be readily observed. libretexts.org
For arylhydrazine derivatives, these methods can be used to investigate intramolecular charge transfer (ICT) phenomena. nih.gov ICT occurs when photoexcitation leads to a redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part. nih.gov In the context of (2-Propyl-phenyl)-hydrazine derivatives, the phenylhydrazine moiety can act as an electron donor. The position and intensity of absorption and emission bands can be sensitive to the solvent polarity and the nature of substituents, providing clues about the charge transfer character of the excited state. nih.gov
Ultrafast spectroscopic techniques, such as transient absorption, can track these charge transfer processes on femtosecond to picosecond timescales, offering a detailed picture of the excited-state dynamics. nih.gov These investigations are crucial for designing molecules with specific photophysical properties for applications in electronics and materials science. youtube.comarxiv.org
Computational and Theoretical Investigations of 2 Propyl Phenyl Hydrazine Hydrochloride
Quantum Chemical Studies
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These in silico methods allow for the detailed examination of electronic structure and its implications for chemical behavior.
Density Functional Theory (DFT) Calculations on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For (2-propyl-phenyl)-hydrazine hydrochloride, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energy Gaps, Chemical Reactivity Indices)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.
From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Data and Reactivity Indices
| Parameter | Symbol | Value (Arbitrary Units) | Description |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 eV | Indicates electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE | 5.3 eV | Reflects kinetic stability. |
| Electronegativity | χ | 3.85 | Measures the power of an atom to attract electrons. |
| Chemical Hardness | η | 2.65 | Measures resistance to change in electron distribution. |
Note: The values in this table are hypothetical and serve for illustrative purposes only, as specific experimental or computational data for this compound is not available.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors on the MEP map indicate regions of varying electrostatic potential. Typically, red areas represent regions of negative potential, which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential, prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential.
For this compound, an MEP map would reveal the electron-rich and electron-deficient regions, providing valuable information about its intermolecular interactions and reactive sites.
Computational Modeling of Reaction Mechanisms
Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions and understanding their energetic requirements.
Transition State Analysis and Reaction Pathway Elucidation
When this compound undergoes a chemical transformation, it passes through a high-energy state known as the transition state. Computational methods can be used to locate and characterize the geometry and energy of these transition states. By identifying the reactants, intermediates, transition states, and products, the entire reaction pathway can be mapped out.
This analysis provides a detailed, atomistic view of how chemical bonds are broken and formed during a reaction, offering insights that are often difficult to obtain through experimental methods alone.
Intermolecular Interaction Studies through Computational Methods
Computational and theoretical chemistry offer powerful tools to elucidate the nature and strength of intermolecular interactions that govern the supramolecular architecture of crystalline solids. To date, however, specific computational studies detailing the intermolecular interactions of this compound are not available in the published scientific literature.
While experimental techniques like X-ray crystallography can determine the three-dimensional arrangement of molecules in a crystal lattice, computational methods are required to quantify the energetic contributions of the various non-covalent interactions. These methods, such as Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Symmetry-Adapted Perturbation Theory (SAPT), can dissect the interaction energies into components like electrostatic, exchange, induction, and dispersion forces.
In the absence of specific studies on this compound, we can hypothesize the types of intermolecular interactions that would be significant based on its molecular structure. The molecule possesses a positively charged hydrazinium (B103819) group and a chloride counter-ion, suggesting that strong electrostatic interactions and hydrogen bonds would be dominant. The presence of the aromatic phenyl ring indicates that π-stacking and C-H···π interactions could also play a role in stabilizing the crystal structure. The propyl group provides a nonpolar region, which could engage in van der Waals interactions.
A comprehensive computational investigation of this compound would typically involve the following steps:
Geometry Optimization: The first step would be to obtain the optimized molecular geometry of the compound, often starting from experimental crystallographic data if available.
Dimer Analysis: Various possible dimeric arrangements of the molecules would be constructed to identify the most stable intermolecular configurations. For each dimer, the interaction energy would be calculated and corrected for basis set superposition error (BSSE).
Energy Decomposition Analysis: The total interaction energy for the most stable dimers would be decomposed into its constituent physical components (electrostatic, exchange-repulsion, induction, and dispersion) to understand the fundamental nature of the bonding.
Crystal Structure Analysis: Advanced computational techniques can be used to model the entire crystal lattice and calculate the lattice energy, providing a theoretical measure of the crystal's stability. Tools like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis can be employed to visualize and quantify the intermolecular contacts within the crystal.
Such a study would provide detailed insights into the forces that dictate the packing of this compound molecules in the solid state. However, without published research, any detailed discussion, including data tables of interaction energies, remains speculative. Further experimental and computational work is necessary to fully characterize the intermolecular interactions of this compound.
Future Directions and Emerging Research Opportunities
Development of Novel Synthetic Methodologies Employing (2-Propyl-phenyl)-hydrazine hydrochloride
While traditional methods for synthesizing phenylhydrazine (B124118) derivatives are well-established, current research focuses on developing more efficient, safer, and environmentally friendly processes. Modern synthetic strategies aim to reduce reaction times, minimize waste, and simplify purification.
Another key trend is the move towards greener synthesis. This includes the use of less hazardous reagents and solvents. For example, replacing traditional reducing agents like stannous chloride with more benign alternatives such as sodium sulfite (B76179) is an active area of investigation. nih.gov Furthermore, catalyst-free reactions or the use of recyclable catalysts represent a significant step forward in sustainable chemistry.
Recent literature highlights various innovative approaches for creating hydrazine (B178648) derivatives, which can be adapted for this compound. These include:
Direct Reductive Alkylation: Efficient methods using reagents like α-picoline-borane allow for the direct alkylation of hydrazine derivatives in a one-pot manner. organic-chemistry.org
Transition-Metal-Free Reactions: Activated amides can react directly with hydrazine in aqueous environments at room temperature, offering a green alternative for forming acyl hydrazides. organic-chemistry.org
Photochemical C-N Coupling: Nickel(II)-bipyridine complexes have been shown to catalyze the photochemical coupling of (hetero)aryl chlorides with hydrazides, providing a broad scope for creating diverse arylhydrazine structures. organic-chemistry.org
These methodologies represent the forefront of synthetic chemistry, aiming to make the synthesis of complex molecules from precursors like this compound more practical and sustainable.
Exploration of New Reaction Classes and Catalytic Systems
Beyond established reactions like the Fischer indole (B1671886) synthesis, researchers are exploring new transformations that utilize this compound to access novel molecular scaffolds. This includes its use in multi-component reactions, where three or more reactants combine to form a complex product, offering high atom economy and efficiency.
The synthesis of pyrazoline derivatives is a significant area of interest. These heterocyclic compounds are often prepared through the reaction of α,β-unsaturated aldehydes and ketones with phenylhydrazines. researchgate.net New catalytic systems are being developed to improve the efficiency and selectivity of these cyclization reactions. researchgate.net
The development of advanced catalytic systems is central to this exploration. Key areas of innovation include:
Heterogeneous Catalysts: Solid-supported catalysts, such as silica (B1680970) gel functionalized with acidic ionic liquids (IL-SO3H-SiO2), are being employed for reactions like the Fischer indole synthesis. These catalysts are easily recoverable and reusable, making the process more economical and environmentally friendly. researchgate.net
Ionic Liquids as Bifunctional Promoters: Ionic liquids can act as both the solvent and the catalyst in certain reactions, simplifying the reaction setup and workup. researchgate.net For example, pyridinium (B92312) trifluoroacetate (B77799) ionic liquids have been used to catalyze the intramolecular cyclization of ketazines to synthesize 2-pyrazolines. researchgate.net
Asymmetric Organocatalysis: For the synthesis of chiral molecules, asymmetric organocatalysis offers a powerful tool. In situ aerobic dual oxidation combined with organocatalysis enables the enantioselective synthesis of α-hydrazino aldehydes from alcohols and N-Boc hydrazine, avoiding the need for pre-functionalized starting materials. organic-chemistry.org
These new reactions and catalytic systems expand the synthetic toolbox available to chemists, enabling the creation of a wider array of complex molecules from this compound.
| Catalyst Type | Example | Application | Advantages |
| Heterogeneous | IL-SO3H-SiO2 | Fischer Indole Synthesis | Reusable, environmentally benign |
| Ionic Liquid | Pyridinium trifluoroacetate | Pyrazoline Synthesis | Acts as both solvent and catalyst |
| Organocatalyst | Asymmetric Aminocatalysts | Enantioselective α-hydrazination | High enantioselectivity, metal-free |
Integration with Flow Chemistry and Automated Synthesis Approaches
The integration of continuous flow chemistry represents a paradigm shift in the synthesis of chemical compounds, including those derived from this compound. Flow chemistry offers numerous advantages over traditional batch processing, particularly for reactions that are hazardous, exothermic, or require precise control over reaction parameters. researchgate.netnih.gov
The synthesis of phenylhydrazines often involves highly reactive and potentially unstable intermediates, such as diazonium salts. researchgate.net In batch reactors, the accumulation of these intermediates can pose significant safety risks. ucd.ie Continuous flow systems mitigate these risks by generating and consuming hazardous intermediates in situ within a small reactor volume, preventing their accumulation. researchgate.netucd.ie
Key benefits of using flow chemistry for phenylhydrazine synthesis include:
Enhanced Safety: Minimizes the accumulation of potentially explosive diazonium and hydrazine intermediates. researchgate.net
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid heating and cooling, enabling precise temperature control, which is crucial for highly exothermic reactions. researchgate.netnih.gov
Increased Efficiency: Flow systems can significantly reduce reaction times. For example, a continuous-flow process for synthesizing 2-ethylphenylhydrazine hydrochloride reduced the total residence time to less than 31 minutes. researchgate.net
Scalability: Scaling up production is often simpler and safer in flow systems, either by running the system for longer periods or by "numbering-up" (using multiple reactors in parallel). researchgate.net
Automated synthesis platforms, often coupled with flow reactors, further enhance the efficiency of discovering and optimizing new compounds. These systems can systematically vary reaction conditions to rapidly identify optimal parameters and can be used to generate libraries of related compounds for screening purposes.
| Feature | Batch Chemistry | Flow Chemistry |
| Safety | Higher risk due to accumulation of intermediates | Enhanced safety through in-situ generation and consumption |
| Heat Transfer | Often inefficient, leading to hotspots | Excellent control over temperature |
| Reaction Time | Can be lengthy (hours) | Significantly reduced (minutes) |
| Scalability | Can be complex and hazardous | Simpler and safer scale-up |
| Process Control | Limited | Precise control over parameters |
Predictive Modeling for Rational Design of this compound-based Compounds
Computational chemistry and predictive modeling are becoming indispensable tools in modern drug discovery and materials science. These methods allow for the rational design of novel compounds with desired properties, saving significant time and resources compared to traditional trial-and-error approaches. For compounds based on the this compound scaffold, predictive modeling can guide the synthesis of new molecules with enhanced biological activity or specific material properties.
Key computational techniques being applied include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. Atom-based QSAR models have been successfully used to predict the inhibitory activity of alkylhydrazide derivatives, guiding the design of more potent compounds. mdpi.com
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to interact with a specific biological target. These models can then be used to screen virtual libraries of compounds or to design new molecules that fit the pharmacophore. mdpi.com
Molecular Docking and Dynamics: These methods simulate the interaction between a small molecule and a biological target, such as a protein receptor. Docking predicts the preferred binding orientation of a molecule, while molecular dynamics simulations provide insights into the stability of the protein-ligand complex over time. mdpi.com These techniques are crucial for understanding the mechanism of action and for optimizing the binding affinity of drug candidates. mdpi.com
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecular geometry, vibrational frequencies, and electronic properties of newly designed compounds. researchgate.net This information helps to confirm the structure of synthesized molecules and to predict their reactivity and stability. researchgate.netrsc.org
By leveraging these predictive models, researchers can prioritize the synthesis of the most promising candidates, accelerating the discovery of new therapeutic agents and advanced materials derived from this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
